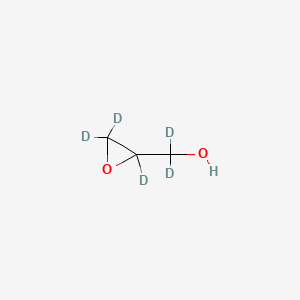
Glycidol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycidol-d5, also known as Dideuterio-(2,3,3-trideuteriooxiran-2-yl)methanol, is a stable and colorless compound with no discernible odor. It is a synthetic derivative of glycerol and is widely employed as a reagent in the field of biochemistry. This compound is a deuterated form of glycidol, which means it contains deuterium atoms instead of hydrogen atoms. This compound is particularly useful in various scientific research applications due to its unique properties .
Vorbereitungsmethoden
Glycidol-d5 can be synthesized through the epoxidation of allyl alcohol. A typical catalyst used in this process is tungstic acid, and a common oxygen atom source is aqueous peroxyacetic acid . The reaction conditions involve the use of a strong base to facilitate the epoxidation process. Industrial production methods for this compound often involve the use of automated systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
Glycidol-d5 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form glycidyl ethers and esters.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: This compound can undergo substitution reactions to form glycidyl urethanes by reacting with isocyanates.
Common reagents used in these reactions include strong bases, oxidizing agents, and isocyanates. The major products formed from these reactions are glycidyl ethers, esters, and urethanes .
Wissenschaftliche Forschungsanwendungen
Glycidol-d5 has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of glycidol-d5 involves its ability to bind to active sites of enzymes and other molecular targets. This binding can alter the activity of the enzyme or target molecule, leading to various biochemical effects. The pathways involved in the action of this compound include enzyme-catalyzed reactions and metabolic pathways that involve the incorporation of deuterium atoms .
Vergleich Mit ähnlichen Verbindungen
Glycidol-d5 is unique compared to other similar compounds due to its deuterium content, which provides enhanced stability and allows for precise tracking in biochemical studies. Similar compounds include:
Glycidol: The non-deuterated form of glycidol, which is less stable and more reactive.
Polyglycidol: A polymer derived from glycidol, used in various biomedical applications.
Glycidyl ethers and esters: Compounds derived from glycidol through oxidation and substitution reactions.
This compound stands out due to its stability and usefulness in isotope labeling studies, making it a valuable tool in scientific research .
Eigenschaften
Molekularformel |
C3H6O2 |
|---|---|
Molekulargewicht |
79.11 g/mol |
IUPAC-Name |
dideuterio-(2,3,3-trideuteriooxiran-2-yl)methanol |
InChI |
InChI=1S/C3H6O2/c4-1-3-2-5-3/h3-4H,1-2H2/i1D2,2D2,3D |
InChI-Schlüssel |
CTKINSOISVBQLD-UXXIZXEISA-N |
Isomerische SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])O)[2H] |
Kanonische SMILES |
C1C(O1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


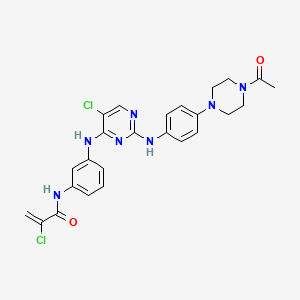
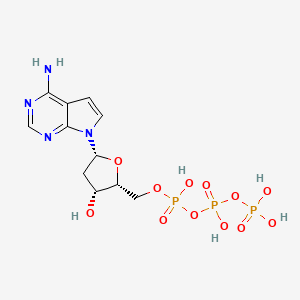
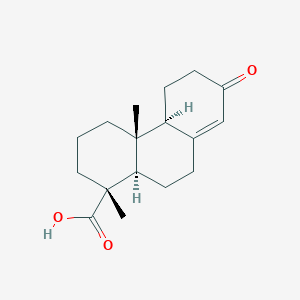
![[(2R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12402708.png)
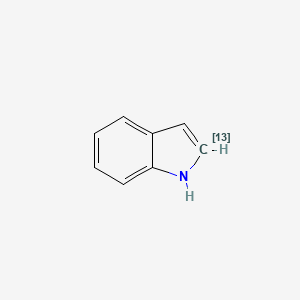
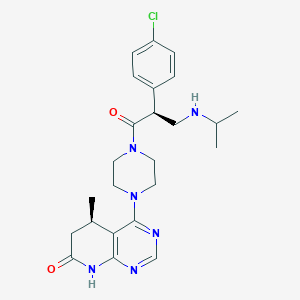
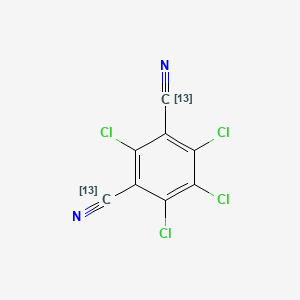
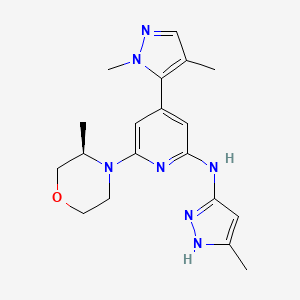
![(2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol](/img/structure/B12402753.png)
![2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile](/img/structure/B12402757.png)
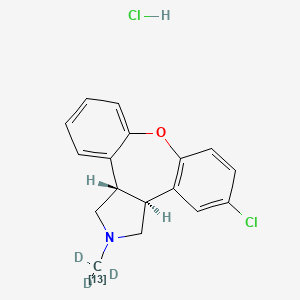
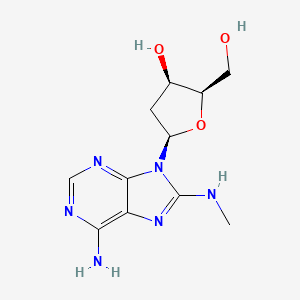
![Methyl 3-[7,12-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoate](/img/structure/B12402770.png)
![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]propanamide](/img/structure/B12402772.png)
